苯胺、N,N'-(1,2-二苯基-1,2-乙二亚基)双-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

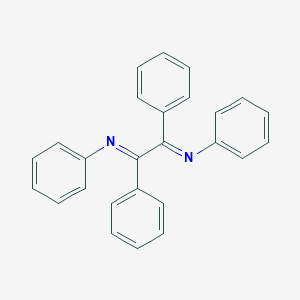

Benzenamine, N,N’-(1,2-diphenyl-1,2-ethanediylidene)bis- is a chemical compound with the formula C18H15N . It is also known by other names such as N,N-Diphenylaniline, Triphenylamine, and N,N-Diphenylbenzenamine .

Molecular Structure Analysis

The molecular structure of Benzenamine, N,N’-(1,2-diphenyl-1,2-ethanediylidene)bis- is available as a 2D Mol file . A detailed crystal structure of a related compound, dicarbonyl [N,N′- (1,2-dimethyl-1,2-ethanediylidene)bis [2,6-bis (1-methylethyl)benzenamine]-N,N′]nickel (0), has been reported . The structure was determined using X-ray diffraction .Physical And Chemical Properties Analysis

Benzenamine, N,N’-(1,2-diphenyl-1,2-ethanediylidene)bis- has a molecular weight of 245.3184 . More detailed physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.科学研究应用

光物理和电化学性质

对由菲咯啉和双膦配体制备的杂配铜(I)配合物(包括与苯胺衍生物在结构上相关的化合物)的研究突出了分子结构与光物理和电化学性质之间的复杂关系。这些具有不同双膦螯合剂的配合物因其在电致发光器件、光氧化还原催化和太阳能转化方面的潜力而受到仔细研究,强调了结构几何在决定发光量子产率和电荷转移吸收带中的关键作用 (Leoni 等人,2018 年;Kaeser 等人,2013 年)。

晶体工程和超分子组装

涉及 1,2,4,5-苯四甲酸与氮杂供体分子的超分子组装的研究证明了结构设计在创建主客体系统和分子带中的重要性。这项研究有助于我们理解晶体工程以及设计具有定制化特性的新材料的潜力 (Arora 和 Pedireddi,2003 年)。

荧光和电致发光

通过涉及苄亚胺三苯基膦的关键反应制备的基于 2,3-二苯基菲并[9,10-b]呋喃的新型蓝色荧光团突出了制造高性能发光材料的潜力。这些研究为有机发光二极管 (OLED) 和其他电致发光器件中的应用开辟了道路 (Kojima 等人,2016 年)。

配合物的合成和性质

对源自苯基化芳香二胺的芳香聚酰胺的合成和表征的研究提供了对具有高热稳定性和在先进复合材料和电子产品中具有潜在应用的材料设计的见解 (Sakaguchi 和 Harris,1992 年)。类似地,对含有具有扩展相互作用的多膦配体的 Ag+ 配合物的研究表明它们在开发具有独特拓扑结构和性质的新型配位化合物中的重要性 (Huang 等人,2016 年)。

催化和反应机理

对硝基芳烃羰基化和钌双(氨基甲酰基)配合物合成的研究揭示了新颖的催化过程和反应机理,为有价值的化学中间体的有效合成路线的开发做出了贡献 (Gargulak 和 Gladfelter,1994 年)。

属性

IUPAC Name |

N,N',1,2-tetraphenylethane-1,2-diimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c1-5-13-21(14-6-1)25(27-23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)28-24-19-11-4-12-20-24/h1-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGSMMQIEMVNHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7510-33-0 |

Source

|

| Record name | NSC405659 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q & A

Q1: What are the common synthetic routes to obtain Benzildianil?

A: Benzildianil can be synthesized through several methods. One approach involves the reaction of benzil with an excess of aniline []. Another method utilizes the reaction of 1,3,4,5-Tetraphenylimidazolium perchlorate with potassium tert-butoxide, yielding Benzildianil as one of the products []. Additionally, Benzildianil can be obtained as a byproduct during the synthesis of 1,2,3-Triphenyl-1,2-dihydroquinoxaline from benzil and aniline [].

Q2: How does Benzildianil interact with transition metals?

A: Benzildianil exhibits intriguing coordination chemistry with transition metals in low oxidation states. It acts as a π-acidic 1,4-diazabutadiene ligand, forming complexes with various transition metals []. For instance, it readily forms complexes with Mn, Fe, Co, Ti, and V, resulting in deeply colored crystalline compounds [].

Q3: What is the significance of Benzildianil in coordination chemistry?

A: Benzildianil has played a crucial role in expanding the understanding of 1,4-diazabutadiene complexes. Its ability to coordinate with a wide range of transition metals in low oxidation states has enabled the synthesis of a complete series of 1,4-diazabutadiene complexes with all 3d transition metals in the formal zero-valent state [].

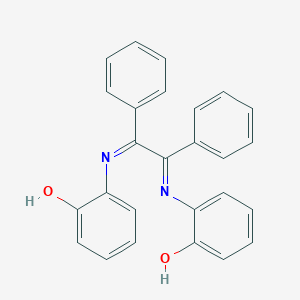

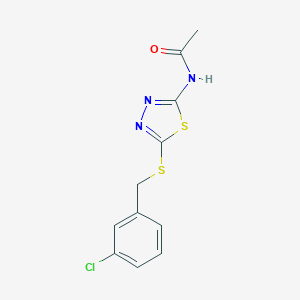

Q4: What are the characteristic structural features of Benzildianil?

A: Benzildianil (C26H20N2) possesses a distinct structure characterized by a central 1,4-diazabutadiene moiety with two phenyl rings attached to each nitrogen atom []. X-ray crystallography studies reveal that the molecule adopts a non-planar conformation, with dihedral angles between the fused benzene ring and the pendant phenyl rings measuring 17.93°(11), 53.18°(10), and 89.08°(12) [].

Q5: What are some reported chemical transformations of Benzildianil?

A: Research indicates that Benzildianil can undergo cyclodehydration reactions [, ]. While the specific conditions and products of these reactions are not detailed in the provided abstracts, this highlights the potential of Benzildianil as a starting material for synthesizing more complex heterocyclic compounds.

Q6: What analytical techniques are commonly employed to study Benzildianil?

A: Various spectroscopic and analytical techniques have been used to characterize Benzildianil and its metal complexes. These include magnetic susceptibility measurements to determine magnetic behavior, and spectroscopic methods such as UV-Vis and IR spectroscopy to investigate electronic and vibrational properties []. Additionally, X-ray crystallography has been instrumental in elucidating the molecular structure of Benzildianil [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorophenyl)diazenyl]-1-naphthol](/img/structure/B490604.png)

![1-Naphthalenol, 2-[(4-chlorophenyl)azo]-](/img/structure/B490605.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B490614.png)

![N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-chlorobenzamide](/img/structure/B490620.png)

![N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B490699.png)

![N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B490700.png)

![N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B490737.png)

![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B490745.png)

![4-methoxy-N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B490746.png)

![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone](/img/structure/B490770.png)